molecular formula C30H48O3 B077553 Celsiogenin B CAS No. 13720-19-9

Celsiogenin B

Cat. No. B077553
CAS RN: 13720-19-9
M. Wt: 456.7 g/mol
InChI Key: WUQZOBFEESMPQH-PNKPOSSXSA-N
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Description

Celsiogenin B is a natural compound that has gained attention in recent years due to its potential therapeutic applications. It is a type of triterpenoid saponin that is found in the roots of the plant Celsia congestiflora. This compound has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

  • Lymphoblastoid Cell Lines in Pharmacogenetic Studies : Lymphoblastoid cell lines (LCLs) are utilized to study genotype-phenotype correlations and identify genetic variations influencing drug response or susceptibility to various conditions such as cancer and cytotoxicity (Shukla & Dolan, 2005).

  • Pharmacogenetics Research Network : This study discusses the NIH Pharmacogenetics Research Network, focusing on correlating drug response with genetic variation. It includes research on drugs for asthma, depression, cardiovascular disease, and addiction (Giacomini et al., 2007).

  • Phospholipid Nanovesicles for Control of Listeria Monocytogenes : This research explored the use of phospholipid nanovesicles containing a bacteriocin-like substance for controlling Listeria monocytogenes, which could have implications for biopreservatives in food technology (Teixeira et al., 2008).

  • Network Biology in Cellular Function : This paper discusses the importance of understanding cellular networks and their interactions, which is crucial for drug development and pharmacogenetics (Barabasi & Oltvai, 2004).

  • Baltimore Longitudinal Study of Aging (BLSA) : This study focuses on morphological and biochemical changes in normal aging and early neuropathological changes in diseases like Alzheimer's, which could be relevant for drug development targeting these conditions (O'Brien et al., 2009).

  • Antibacterial Activity of a Bacteriocin-Like Substance : This research investigates the mode of action of a bacteriocin-like substance produced by Bacillus sp., which may have applications in developing new antimicrobial agents (Motta et al., 2008).

properties

IUPAC Name

(3S,4R,4aR,6aR,6bS,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)13-15-30(19-32)16-14-28(5)20(21(30)17-25)7-8-23-26(3)11-10-24(33)27(4,18-31)22(26)9-12-29(23,28)6/h7-8,22-24,31-33H,9-19H2,1-6H3/t22-,23-,24+,26+,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQZOBFEESMPQH-PNKPOSSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5(CC[C@]43C)CO)(C)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Celsiogenin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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